trans-4-Amino-acetate Cyclohexanol Hydrochloride
Description
Properties
CAS No. |
61367-37-1 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
InChI Key |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification and Isomer Separation via Diacetyl Oxide
The predominant approach involves esterifying a mixture of cis- and trans-4-Acetamido-Cyclohexanol with diacetyl oxide (acetic anhydride), followed by recrystallization to isolate the trans-isomer as its acetate ester. This process leverages the differential crystallization properties of the cis- and trans-isomers, enabling high-purity trans-4-Acetamido-Cyclohexanol Acetate.
| Parameter | Details |
|---|---|
| Molar ratio of trans-4-Acetamido-Cyclohexanol to cis-4-Acetamido-Cyclohexanol | 20:80 to 35:65 (preferably 28:72 to 30:70) |
| Diacetyl oxide to isomers | 1.0:1.0 to 1.8:1.0 (preferably 1.2:1 to 1.5:1) |
| Reaction temperature | Reflux (approximately 80-100°C) |
| Reaction time | 2-4 hours (optimal at 2 hours) |
Preparation of Reaction Mixture:
Mix cis- and trans-4-Acetamido-Cyclohexanol with diacetyl oxide in a suitable molar ratio. The mixture is heated under reflux with stirring for 2-4 hours, facilitating ester formation preferentially in the trans-isomer.Cooling and Underpressure Distillation:
Post-reaction, the mixture is cooled to 80-100°C, and excess acetic acid and acetic anhydride are recovered via underpressure distillation, ensuring minimal environmental impact and solvent recovery.Recrystallization:
The residual solid is dissolved in an organic solvent such as ethyl acetate, chloroform, toluene, or isopropyl ether. Recrystallization is performed at low temperatures (0-15°C or 5-10°C) over 1-3 hours to isolate high-purity trans-4-Acetamido-Cyclohexanol Acetate with purity exceeding 99%.
| Parameter | Data from Embodiments |
|---|---|
| Yield | Approximately 40-55% based on initial raw materials |
| Purity | >99% trans-isomer as confirmed by melting point and chromatographic analysis |
Conversion to Trans-4-Amino-Compound
The acetate ester is subsequently hydrolyzed to yield trans-4-Amino-Cyclohexanol. This step typically involves:
Hydrolysis:
Using aqueous acid or base under controlled conditions to cleave the ester bond.Purification:
Recrystallization or chromatography to obtain pure trans-4-Amino-Cyclohexanol.
Formation of Trans-4-Amino-acetate Cyclohexanol Hydrochloride
The final step involves converting the free amine to its hydrochloride salt:
Reaction:
Trans-4-Amino-Cyclohexanol is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrogen chloride gas or hydrochloric acid solution is introduced under controlled conditions.Isolation:
The resulting this compound precipitates out as a crystalline solid, which is filtered, washed, and dried.
Summary of Key Parameters and Data Tables
| Step | Reagents | Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|
| Esterification | 4-Acetamido-Cyclohexanol + Diacetyl Oxide | Reflux 2-4 hours, molar ratio 1.0:1.2-1.5 | 40-55% | >99% | Differential crystallization separates isomers |
| Hydrolysis | Ester + Water/Acid | Controlled temperature, pH adjustment | High purity trans-4-Amino-Cyclohexanol | Confirmed by chromatography | Standard hydrolysis methods |
| Salt Formation | Trans-4-Amino-Cyclohexanol + HCl | Aqueous or alcoholic solution | Quantitative | Crystalline hydrochloride | Final pharmaceutical-grade compound |
Research Findings and Industrial Relevance
The described esterification and crystallization techniques are supported by patents and research articles, notably:
- The CN patent CN101628879B, which details esterification of cyclohexanol derivatives for isomer separation, emphasizing high yield and purity suitable for industrial production.
- Literature reports (e.g., J. Heterocyclic Chem., 2000) confirm the quantitative formation of trans-4-acetamido-cyclohexanol acetic ester via esterification with acetic anhydride, validating the process's efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Amino-acetate Cyclohexanol Hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the preparation from paracetamol.
Basic Conditions: Used in the reaction with cyclohexanal and ammonia.
Major Products:
N-Substituted 7-azabicyclo[2.2.1]heptanes: Formed via transannular nucleophilic displacement.
trans-4-Methoxyoxalamido-1-cyclohexanol: Another product formed from specific reactions.
Scientific Research Applications
Chemistry:
- Used as a raw material in organic synthesis .
- Intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Biology and Medicine:
Industry:
Mechanism of Action
The specific mechanism of action for trans-4-Amino-acetate Cyclohexanol Hydrochloride is not well-documented. its derivatives, such as those used in drug synthesis, often act by interacting with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interact with receptors to exert their effects .
Comparison with Similar Compounds
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂ (193.67 g/mol) .
- Higher molecular weight (193.67 vs. 151.63 g/mol) may reduce solubility in non-polar solvents. CAS RN: 76325-96-7 .
- Applications : Likely used in peptide synthesis or as a ligand due to its carboxylic acid functionality.
trans-4-Aminocyclohexanol
- Molecular Formula: C₆H₁₃NO (115.17 g/mol) .
- Key Differences :
- Applications : Primarily a precursor for synthesizing hydrochloride salts or other derivatives.
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₅NO₂·HCl (229.72 g/mol) .
- Key Differences :
- Applications : Intermediate in drug synthesis, particularly for modifying pharmacokinetic properties.
Tramadol Hydrochloride
- Molecular Formula: C₁₆H₂₅NO₂·HCl (299.84 g/mol) .
- Key Differences: Contains a methoxyphenyl group and dimethylamino methyl substituent, enabling opioid receptor binding. Complex structure results in pharmacological activity (analgesic), unlike the simpler trans-4-amino derivatives . CAS RN: 36282-47-0 .
Structural and Functional Group Analysis
| Compound | Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| trans-4-Amino-acetate Cyclohexanol HCl | Amino, hydroxyl, acetate, HCl | 151.63 | ~110 | Pharmaceutical intermediate |
| trans-2-(4-Aminocyclohexyl)acetic Acid HCl | Amino, carboxylic acid, HCl | 193.67 | Not reported | Peptide synthesis |
| trans-4-Aminocyclohexanol | Amino, hydroxyl | 115.17 | 108–113 | Precursor for derivatives |
| Methyl trans-4-Aminocyclohexanecarboxylate HCl | Amino, ester, HCl | 229.72 | Not reported | Drug intermediate |
| Tramadol HCl | Amino, hydroxyl, methoxyphenyl, HCl | 299.84 | Not reported | Analgesic drug |
Physicochemical Properties and Stability
- Solubility: Hydrochloride salts (e.g., trans-4-Amino-acetate Cyclohexanol HCl) exhibit higher water solubility than their free-base counterparts due to ionic character .
- Thermal Stability: The hydrochloride form of trans-4-Aminocyclohexanol has a melting point of ~110°C, comparable to its cis-isomer (mp 108–113°C) .
- Stereochemical Impact : The trans configuration confers distinct spatial arrangements, affecting interactions in chiral environments (e.g., enzyme binding) .
Biological Activity
Trans-4-Amino-acetate Cyclohexanol Hydrochloride, commonly referred to as trans-4-Aminocyclohexanol hydrochloride, is a compound of significant interest in medicinal chemistry and biochemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including drugs like Ambroxol hydrochloride, which is used for its mucolytic properties. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Trans-4-Aminocyclohexanol hydrochloride has the chemical formula and is characterized by its solubility in water and air sensitivity. It is typically synthesized through methods involving the esterification and hydrolysis of cyclohexanol derivatives .
The biological activity of trans-4-Aminocyclohexanol hydrochloride can be attributed to its role as a structural analog of neurotransmitters and its ability to interact with various biological targets. The compound's amine group allows it to participate in hydrogen bonding, which is crucial for binding to protein targets within biological systems.
1. Antimicrobial Activity
Research indicates that trans-4-Aminocyclohexanol hydrochloride exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic pathways. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria .
2. Neuroprotective Effects
Trans-4-Aminocyclohexanol hydrochloride has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems, particularly by influencing the activity of acetylcholinesterase, thereby enhancing cholinergic transmission . This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
3. Cytotoxicity and Antiproliferative Properties
Recent studies have explored the cytotoxic effects of trans-4-Aminocyclohexanol hydrochloride on various cancer cell lines. For example, it has been found to exhibit antiproliferative activity against colorectal cancer cells, indicating its potential as a chemotherapeutic agent . The compound's mechanism may involve inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Antimicrobial Activity | Inhibition of Gram-positive bacteria | Effective antimicrobial agent |
| Study 2 : Neuroprotective Effects | Modulation of acetylcholinesterase activity | Potential treatment for neurodegenerative diseases |
| Study 3 : Cytotoxicity | Induced apoptosis in colorectal cancer cells | Promising candidate for cancer therapy |
Synthesis and Applications
Trans-4-Aminocyclohexanol hydrochloride is synthesized through various methods involving cyclization reactions and subsequent hydrolysis. Its applications extend beyond pharmaceuticals; it serves as a precursor in organic synthesis and can react with other compounds to form bioactive derivatives .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing trans-4-Amino-acetate Cyclohexanol Hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control of stereochemistry during cyclohexanol ring functionalization. For example, chiral resolution techniques (e.g., chromatography using chiral stationary phases) are essential to isolate the trans-isomer. Evidence from impurity profiles of related compounds like Ambroxol Hydrochloride shows that improper resolution can lead to cis/trans contamination, affecting pharmacological activity . Key steps include:
- Use of stereoselective catalysts (e.g., Rhodium complexes) for hydrogenation of precursor ketones.
- Post-synthetic validation via chiral HPLC (e.g., using a Chiralpak® column) to confirm enantiomeric excess .
Q. How can researchers validate the structural identity of trans-4-Aminocyclohexanol derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Characterize the axial/equatorial orientation of substituents on the cyclohexanol ring. For example, trans-4-substituted cyclohexanols exhibit distinct coupling constants (J values) in -NMR due to chair conformations .
- IR Spectroscopy : Confirm the presence of amino (-NH) and hydroxyl (-OH) groups via characteristic stretching frequencies (e.g., 3300–3500 cm) .
- Melting Point Analysis : Compare observed mp (e.g., 108–113°C for trans-4-Aminocyclohexanol ) with literature values to assess purity.
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Stability studies on Tramadol Hydrochloride (a structurally related compound) indicate degradation via oxidation at room temperature, necessitating controlled storage .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies of trans-4-Aminocyclohexanol derivatives?
- Methodological Answer : Contradictions often arise from impurity interference or stereochemical variability. For example, cis-isomers in Ambroxol Hydrochloride impurities (e.g., Impurity C ) can skew receptor-binding assays. Mitigation strategies include:
- HPLC-MS Purity Checks : Use high-resolution mass spectrometry to confirm molecular integrity.
- Chiral Profiling : Quantify enantiomeric ratios before biological testing .
- Dose-Response Replication : Repeat assays with rigorously purified batches to isolate stereospecific effects.
Q. What advanced techniques are recommended for identifying and quantifying degradation products in this compound formulations?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-UV/MS analysis. For example, Tramadol Hydrochloride degradation pathways involve N-oxide formation and ring-opening products, detectable via:
- Forced Degradation : Expose the compound to acidic/alkaline hydrolysis, thermal stress, or UV light.
- Mass Fragmentation Patterns : Compare degradation peaks with reference standards (e.g., USP Tramadol Related Compound A ).
Q. How does the stereochemistry of trans-4-Aminocyclohexanol derivatives influence their interaction with biological targets?
- Methodological Answer : The trans-configuration optimizes spatial alignment with target receptors. For instance, in Dembrexine hydrochloride monohydrate, the trans-4-aminocyclohexanol moiety enhances binding to adrenergic receptors due to reduced steric hindrance compared to cis-isomers . Experimental validation methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
